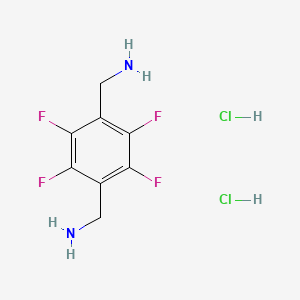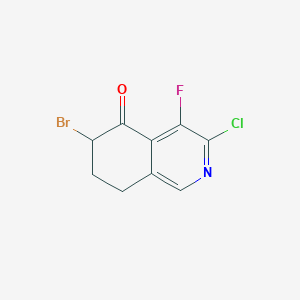
1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring
Méthodes De Préparation
The synthesis of 1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-nitrobenzaldehyde with aniline in the presence of a catalyst such as acetic acid can lead to the formation of the desired tetrahydroquinoline derivative. The reaction typically involves heating the mixture under reflux conditions for several hours to ensure complete cyclization.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can also improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Reagents such as halogens and sulfonyl chlorides can be used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the hydroxyl group results in a ketone or aldehyde.
Applications De Recherche Scientifique
1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research. It can be used in assays to study its effects on various biological targets.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments. Its chemical reactivity also makes it useful in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to inhibit the function of essential enzymes in bacterial cells. The nitro group can undergo reduction within the microbial environment, leading to the formation of reactive intermediates that can damage cellular components.
In the context of anticancer activity, the compound may interfere with cell division processes by binding to DNA or proteins involved in the cell cycle. The exact molecular pathways and targets involved can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
1-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol can be compared with other similar compounds, such as:
1-Methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-ol: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(4-Nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-ol: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
1-Methyl-2-(4-aminophenyl)-1,2,3,4-tetrahydroquinolin-4-ol:
The presence of the nitro group in this compound makes it unique in terms of its chemical reactivity and potential biological activities. This functional group can undergo various transformations, making the compound versatile for different applications.
Propriétés
Numéro CAS |
918165-55-6 |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
1-methyl-2-(4-nitrophenyl)-3,4-dihydro-2H-quinolin-4-ol |
InChI |
InChI=1S/C16H16N2O3/c1-17-14-5-3-2-4-13(14)16(19)10-15(17)11-6-8-12(9-7-11)18(20)21/h2-9,15-16,19H,10H2,1H3 |
Clé InChI |
CTEPRUOQZLALAZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CC(C2=CC=CC=C21)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11844515.png)
![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)



![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)


![1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one](/img/structure/B11844557.png)

![4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione](/img/structure/B11844566.png)
![Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]-](/img/structure/B11844572.png)
![2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11844584.png)

